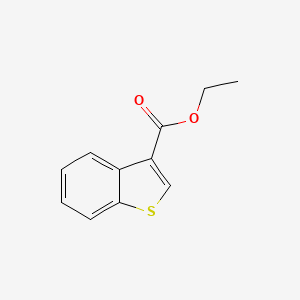

Ethyl 1-benzothiophene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2S/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWFFQGZZINDPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 1-Benzothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and spectral properties of Ethyl 1-benzothiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document moves beyond a simple datasheet to offer insights into the experimental context and practical implications of these properties, empowering researchers to better utilize this versatile molecule in their work. The benzothiophene core is a key pharmacophore found in numerous bioactive compounds, making a thorough understanding of its derivatives essential for rational drug design and development.[1][2]

Core Molecular and Physical Characteristics

| Property | Value/Description | Source/Rationale |

| Molecular Formula | C₁₁H₁₀O₂S | Calculated |

| Molecular Weight | 206.26 g/mol | Calculated |

| CAS Number | Not definitively assigned for the unsubstituted form. The 2-amino derivative is 7311-95-7.[3] | |

| Appearance | Expected to be a yellow oil or low-melting solid. | Based on analogs like ethyl 2-phenylbenzo[b]thiophene-3-carboxylate, which is a yellow oil.[4][5] |

| Melting Point | Not available. Likely a low-melting solid. | |

| Boiling Point | Not available. | |

| Density | Not available. | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and alcohols. | Based on the general solubility of similar organic esters. |

Expert Insight: The lack of a specific CAS number for the unsubstituted ethyl ester in major databases suggests it may be more commonly synthesized and used as an intermediate in a multi-step sequence rather than being an isolated, commercially available starting material. Researchers should anticipate the need for synthesis and full characterization.

Spectroscopic and Analytical Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral characteristics of this compound based on data from closely related structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiophene ring system and the ethyl ester group.

-

Aromatic Region (approx. 7.2-8.5 ppm): Four protons on the benzene ring will appear as a complex multiplet. A distinct singlet for the proton at the 2-position of the thiophene ring is also anticipated.

-

Ethyl Group: A quartet corresponding to the methylene protons (-CH₂-) adjacent to the ester oxygen (approx. 4.2-4.4 ppm) and a triplet for the terminal methyl protons (-CH₃) (approx. 1.2-1.4 ppm) are expected.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

-

Carbonyl Carbon: A signal in the range of 160-170 ppm is characteristic of an ester carbonyl group.

-

Aromatic Carbons: Multiple signals in the aromatic region (approx. 120-140 ppm) will correspond to the carbons of the benzothiophene core.

-

Ethyl Group Carbons: A signal for the methylene carbon (-CH₂-) around 60 ppm and a signal for the methyl carbon (-CH₃) around 14 ppm are expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit the following key absorption bands:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1710-1730 cm⁻¹. This is a characteristic peak for the carbonyl group of an ester.

-

C-O Stretch (Ester): An absorption in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 206, corresponding to the molecular weight of the compound.

-

Key Fragmentation Peaks: Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 161, and loss of the entire ester group (-COOC₂H₅) leading to a fragment at m/z = 133.

Synthesis and Reactivity

The primary route to this compound is through the esterification of 1-benzothiophene-3-carboxylic acid.

Experimental Protocol: Fischer Esterification of 1-Benzothiophene-3-carboxylic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

1-Benzothiophene-3-carboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1-benzothiophene-3-carboxylic acid (1.0 equivalent) in an excess of anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Excess Ethanol: Using ethanol as the solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.

-

Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Aqueous Workup: The washing steps are crucial for removing the acid catalyst, unreacted carboxylic acid, and any water-soluble byproducts. The sodium bicarbonate wash specifically neutralizes the acidic components.

Significance in Drug Discovery and Development

The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1][2] Derivatives of 1-benzothiophene-3-carboxylic acid have been investigated for a wide range of biological activities, including as anticancer agents.[6] The ethyl ester functional group can serve as a handle for further chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening. It can also act as a prodrug moiety, which can be hydrolyzed in vivo to release the active carboxylic acid.

Conclusion

This technical guide has provided a detailed overview of the physical and spectral properties of this compound. While some of the specific physical constants for the unsubstituted molecule are not widely reported, a strong predictive understanding can be gained from related structures. The provided experimental protocol for its synthesis offers a practical starting point for researchers. The established importance of the benzothiophene core in medicinal chemistry underscores the value of this and related compounds in the ongoing quest for new therapeutic agents.

References

-

PubChem. Ethyl 2-amino-1-benzothiophene-3-carboxylate. National Center for Biotechnology Information. [Link]

- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.

- Tikhomirov, A., & Litvinova, V. A. (2021). New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(3), 267-269.

- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911.

- Mancuso, R., Cuglietta, S., Strangis, R., & Gabriele, B. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(8), 5180-5191.

- Bonjouklian, R. (1985). A direct synthesis of benzothiophene-3-carboxylic acid.

- Royal Society of Chemistry. (2020).

- Mancuso, R., Cuglietta, S., Strangis, R., & Gabriele, B. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. The Journal of Organic Chemistry, 87(8), 5180-5191.

- Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research, 15(6), 2329-2342.

-

Organic Chemistry Portal. Benzothiophene synthesis. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

ChemSynthesis. ethyl 1-benzothiophene-2-carboxylate. [Link]

- Google Patents.

- A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry, 18(19), 5249-5253.

-

MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

-

CAS Common Chemistry. 1-Cyclopentyl-4-nitrosopiperazine. [Link]

-

ResearchGate. 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. [Link]

-

Spectra Problem #7 Solution. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Ethyl 2-amino-1-benzothiophene-3-carboxylate | C11H11NO2S | CID 699464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

Definitive Guide to the Structural Elucidation of Ethyl 1-benzothiophene-3-carboxylate

Executive Summary & Pharmacological Relevance[1][2][3]

Ethyl 1-benzothiophene-3-carboxylate (CAS: 39616-93-6) represents a critical pharmacophore in modern medicinal chemistry. Unlike its thermodynamically favored 2-carboxylate isomer, the 3-carboxylate scaffold is a pivotal intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) similar to Raloxifene, and recent studies have identified its derivatives as potent inhibitors of the RhoA/ROCK pathway in metastatic cancer [1][2].

Precise structural elucidation is paramount because the synthetic pathways for benzothiophenes—specifically the Gewald reaction or oxidative cyclizations—can yield mixtures of 2- and 3-substituted isomers. Misidentification of the ester position leads to costly failures in Structure-Activity Relationship (SAR) studies. This guide provides a self-validating protocol to unambiguously confirm the 3-carboxylate structure.

Synthetic Context & Sample Origin

To understand the impurities and isomers likely to be present, one must recognize the synthesis method. The most robust modern route involves the Palladium-Iodide-Catalyzed Oxidative Carbonylation of 2-(methylthio)phenylacetylenes.

-

Reaction: Oxidative cyclization-alkoxycarbonylation.[1]

-

Key Advantage: High regioselectivity for the 3-ester.

-

Common Contaminant: Traces of the 2-isomer or acyclic oxidative byproducts.

Protocol Note: Before elucidation, ensure the sample is purified via silica gel chromatography (Hexane:EtOAc gradient) to >98% purity by HPLC.

Spectroscopic Characterization Strategy

The core challenge is distinguishing the this compound from the 2-carboxylate isomer. Both have identical molecular weights and similar functional groups. The differentiation relies on the chemical environment of the lone thiophene proton.

Nuclear Magnetic Resonance (NMR) Elucidation

The definitive proof of structure lies in the

Quantitative NMR Data Table (CDCl

, 500 MHz)

| Position | Nucleus | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| 2 | 8.31 – 8.37 | Singlet (s) | - | Diagnostic Peak. Deshielded by S and | |

| 4 | 8.30 – 8.60 | Doublet (d) | 8.0 | Peri-proton, deshielded by Carbonyl anisotropy. | |

| 7 | 7.80 – 7.88 | Doublet (d) | 8.0 | Typical aromatic. | |

| 5, 6 | 7.30 – 7.50 | Multiplet (m) | - | Overlapping aromatic signals.[2] | |

| 4.30 – 4.45 | Quartet (q) | 7.1 | Ester methylene. | ||

| 1.40 – 1.46 | Triplet (t) | 7.1 | Ester methyl. | ||

| C=O | 162.7 – 164.6 | - | - | Ester Carbonyl. | |

| C-2 | 138.5 – 140.1 | - | - | High shift due to S-C=C connectivity. |

The "Smoking Gun": H-2 vs. H-3

-

3-Carboxylate (Target): The proton is at C-2 . It appears as a sharp singlet at ~8.35 ppm . It is significantly deshielded because it is directly attached to the carbon adjacent to the sulfur atom and is beta to the ester carbonyl.

-

2-Carboxylate (Isomer): The proton is at C-3 . It typically appears upfield relative to the 3-isomer (around ~8.0 ppm ) and may show long-range coupling to the benzene ring protons.

2D NMR Connectivity (HMBC & NOESY)

To validate the assignment without relying solely on chemical shifts, run the following 2D experiments:

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Look for a correlation between the H-2 singlet and the Quaternary Carbon C-3 (which bears the ester).

-

Crucially, the H-2 proton should show a strong 3-bond correlation (

) to the Carbonyl Carbon (C=O) . -

Logic: In the 2-carboxylate isomer, the H-3 proton would show a correlation to the C-2 carbon (bearing the ester), but the magnetic environment of the quaternary carbons differs significantly.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Target: Ethyl group protons (

). -

Observation: In the 3-carboxylate , the ethyl group is spatially distant from the H-2 proton. However, you may see NOE enhancement between the ethyl group and the H-4 (peri-proton) of the benzene ring due to the preferred conformation of the ester group.

-

Contrast: In the 2-carboxylate , the ester is far from H-4.

-

Visualization of Elucidation Logic

The following diagram illustrates the decision tree for confirming the structure based on spectral data.

Caption: Logical workflow for distinguishing the 3-carboxylate from the 2-carboxylate isomer using NMR markers.

Crystallography Protocol (The Gold Standard)

While NMR is sufficient for routine purity checks, X-ray crystallography provides absolute structural certainty, particularly for analyzing intermolecular packing which influences solubility and bioavailability.

Crystallization Protocol:

-

Solvent System: Slow evaporation is preferred over vapor diffusion for this ester. Use Hexane:Dichloromethane (8:2) .

-

Procedure: Dissolve 20 mg of the ester in minimal DCM (0.5 mL). Add Hexane (2 mL) slowly. Cover the vial with parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.

-

Expected Morphology: Colorless prisms or plates.

-

Key Structural Feature: Look for

-

Mass Spectrometry & Quality Control

For release in biological assays, the compound must pass the following QC criteria:

-

HRMS (ESI+):

-

Calculated

(for methyl ester analog, adjust for ethyl: -

Correction: Formula for Ethyl ester is

. -

Exact Mass: 206.04 (Parent).

-

Fragmentation: Expect loss of ethoxy group

.

-

-

Purity: >98% by HPLC (UV @ 254 nm).

References

-

Mancuso, R., et al. (2022).[3] Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions.[1] The Journal of Organic Chemistry, 87(9), 5180–5186.[1] [Link]

-

Liang, J., et al. (2024).[4] Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).[4] [Link]

-

Wable, J. B., et al. (2024).[5] Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles: Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry.[5] [Link][5]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. PubChemLite - Benzo[b]thiophene-3-carboxylic acid, 2-[[[[(3,4-dihydro-2(1h)-isoquinolinyl)sulfonyl]amino]carbonyl]amino]-4,5,6,7-tetrahydro-, ethyl ester (C21H25N3O5S2) [pubchemlite.lcsb.uni.lu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - ProQuest [proquest.com]

- 5. books.rsc.org [books.rsc.org]

1H NMR and 13C NMR spectra of Ethyl 1-benzothiophene-3-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 1-Benzothiophene-3-carboxylate

For researchers and scientists engaged in drug development and synthetic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a representative member of the medicinally significant benzothiophene class of heterocyclic compounds. Our approach moves beyond simple data reporting to explain the causal relationships between the molecule's structure and its spectral features, offering field-proven insights for confident structural assignment.

Molecular Structure and NMR Assignment Framework

The structural features of this compound give rise to a distinct and interpretable NMR fingerprint. The molecule consists of a bicyclic benzothiophene core, with a benzene ring fused to a thiophene ring, and an ethyl carboxylate substituent at the C3 position. To facilitate a clear discussion, the atoms are numbered as shown below.

Diagram 1: Molecular Structure and Atom Numbering

Trustworthiness: A Self-Validating System with 2D NMR

While 1D NMR provides a wealth of information, a truly rigorous structural proof relies on a self-validating system of experiments. Two-dimensional (2D) NMR techniques are essential for this purpose, as they reveal correlations between nuclei, confirming the assignments made from 1D spectra.

-

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show cross-peaks connecting coupled protons. For this compound, a COSY spectrum would definitively link the quartet at ~δ 4.23 ppm to the triplet at ~δ 1.12 ppm, confirming their adjacency in the ethyl group. It would also help trace the connectivity between H4, H5, H6, and H7. * HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. An HSQC would unambiguously assign each protonated carbon by linking, for example, the proton signal at ~δ 4.23 ppm to the carbon signal at ~δ 60.6 ppm. * HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary carbons and piecing the molecular fragments together. Key expected correlations would include:

-

A cross-peak between the methylene protons (H9) and the carbonyl carbon (C8).

-

Correlations between the aromatic protons (H2, H4) and the carbonyl carbon (C8).

-

Correlations between H2 and the bridgehead carbons (C3a, C7a).

-

By using this suite of 1D and 2D experiments, the proposed structure is not merely inferred but is validated by a network of interconnected experimental evidence, ensuring the highest level of scientific trustworthiness.

References

-

Kiezel, L., Liszka, M., & Rutkowski, M. (1979). Carbon-13 Magnetic Resonance Spectra of Benzothiophene and Dibenzothiophene. Spectroscopy Letters, 12(1), 45-53. [Link]

-

Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Chemical and Pharmaceutical Sciences, 7(3), 220-226. [Link]

-

Barbera, G., Chiacchio, M. A., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(11), 7384–7393. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a related study. [Link]

-

Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). The proton magnetic resonance spectra of some benzo[b]thiophen derivatives. Journal of the Chemical Society C: Organic, 915-919. [Link]

-

LibreTexts Chemistry. (2023). 29.10: ¹³C NMR Spectroscopy. [Link]

-

Abraham, R. J., & Thomas, W. A. (2010). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 48(1), S36-S45. [Link]

-

CSIR NET LIFE SCIENCE COACHING. (2025). C4H8O2 Proton NMR Explained. [Link]

-

LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

AZoM. (2015). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]

-

LibreTexts Chemistry. (2023). 6.3: Characteristics of C-13 NMR Spectroscopy. [Link]

-

University of Calgary. (n.d.). 13-C NMR Chemical Shift Table. [Link]

Comprehensive Mass Spectrometry Profiling of Ethyl 1-benzothiophene-3-carboxylate

Executive Summary & Chemical Context[1][2][3][4][5]

Ethyl 1-benzothiophene-3-carboxylate (CAS: 18450-42-5) is a critical heterocyclic scaffold in drug discovery, serving as a precursor for antimicrobial, anti-inflammatory, and anticancer agents. Its structural rigidity and lipophilicity make it an ideal pharmacophore, but these same properties present specific challenges in analytical characterization.

This guide provides an authoritative breakdown of the mass spectrometric (MS) behavior of this molecule. We synthesize data from Electron Ionization (EI) for structural elucidation and Electrospray Ionization (ESI) for quantitative bioanalysis, offering a self-validating protocol for identification and purity assessment.

Physicochemical Profile

| Parameter | Value | Relevance to MS |

| Formula | Defines exact mass and isotopic envelope. | |

| Exact Mass | 206.0402 Da | Target for High-Resolution MS (HRMS). |

| LogP | ~3.5 | Indicates high retention on C18 columns; requires organic-rich gradients. |

| Boiling Point | ~315 °C | Suitable for GC-MS analysis without derivatization. |

Electron Ionization (EI) Mass Spectrometry: Fragmentation Mechanics

In Gas Chromatography-Mass Spectrometry (GC-MS), this compound exhibits a distinct fragmentation pattern characteristic of aromatic ethyl esters. The stability of the benzothiophene core results in a resilient molecular ion (

The Molecular Ion and Isotopic Pattern

- (m/z 206): The molecular ion is prominent due to the aromatic stabilization of the radical cation.

-

Isotopic Signature (

): The presence of a single Sulfur atom introduces a diagnostic

Primary Fragmentation Pathways

The fragmentation is driven by the ester functionality attached to the aromatic ring.

-

-Cleavage (Formation of Acylium Ion):

The most dominant pathway involves the homolytic cleavage of the ethoxy group (

-

Transition:

(Base Peak candidate)

-

-

Decarbonylation (Aryl Cation Formation): The acylium ion (m/z 161) subsequently loses carbon monoxide (CO) to form the benzothiophene cation.

-

Transition:

-

-

McLafferty Rearrangement (Minor): While less favored than in aliphatic esters, a hydrogen transfer from the ethyl group can lead to the loss of ethylene (

), forming the carboxylic acid radical cation.-

Transition:

-

Visualization of Fragmentation Logic

Figure 1: Proposed EI fragmentation pathway for this compound. The formation of the acylium ion (m/z 161) is the thermodynamically favored primary event.

Electrospray Ionization (ESI) & LC-MS/MS Protocols

For biological matrices or trace impurity analysis, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Ionization Characteristics

-

Mode: Positive Ion Mode (

) is preferred due to the basicity of the carbonyl oxygen and the thiophene ring's electron density. -

Adducts:

- : m/z 207.05 (Primary quantitation ion).

- : m/z 229.03 (Common in high-salt mobile phases).

- : m/z 224.08 (If ammonium buffers are used).

Validated LC-MS/MS Method Parameters

To ensure reproducibility, the following parameters are recommended based on the lipophilic nature of the analyte.

| Parameter | Setting / Description | Rationale |

| Column | C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 2.1 mm | Core-shell technology provides high peak capacity for separating isomers. |

| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for efficient ionization ( |

| Mobile Phase B | Acetonitrile (MeCN) | Stronger elution strength than MeOH for benzothiophenes. |

| Gradient | 50% B to 95% B over 5 min | High starting %B required due to high LogP (~3.5). |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency. |

| MRM Transition 1 | 207.0 | Quantifier. Loss of Ethanol ( |

| MRM Transition 2 | 207.0 | Qualifier. Loss of |

Analytical Workflow Diagram

Figure 2: LC-MS/MS workflow for the targeted quantification of this compound.

Impurity Profiling & Synthesis Verification

In drug development, verifying the purity of the starting scaffold is paramount. The synthesis of this compound often involves Palladium-catalyzed oxidative carbonylation [1].

Common Impurities and MS Signatures

When analyzing raw material, look for these specific byproducts:

-

Benzothiophene-3-carboxylic Acid (Hydrolysis Product):

-

Origin: Moisture exposure or incomplete esterification.

-

MS Shift:

178 (EI) or -

Detection: Elutes earlier than the ethyl ester on Reverse Phase (RP) columns.

-

-

Mthis compound (Transesterification):

-

Origin: Use of methanol in synthesis or workup.

-

MS Shift:

192 (EI). -

Differentiation: Mass difference of 14 Da (

).

-

-

Palladium-Complex Residues:

-

Origin: Catalyst carryover (e.g.,

). -

MS Signature: Distinctive isotope pattern of Palladium (multiple isotopes) in the high mass region, often observed as adducts.

-

References

-

Gabriele, B., et al. (2011). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry.

-

NIST Mass Spectrometry Data Center. Mass Spectrum of Related Benzothiophenes (3-Ethyldibenzothiophene). National Institute of Standards and Technology.[1]

-

Gentile, G., et al. (2011).[2] Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Bioorganic & Medicinal Chemistry Letters.

-

Reepmeyer, J. C., & Woodruff, J. T. (2007).[3] Use of liquid chromatography–mass spectrometry and a chemical cleavage reaction for the structure elucidation of a new sildenafil analogue. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Molecular weight and formula of Ethyl 1-benzothiophene-3-carboxylate

An In-depth Technical Guide to Ethyl 1-Benzothiophene-3-carboxylate: Synthesis, Characterization, and Applications for Researchers and Drug Development Professionals

The benzothiophene scaffold is a prominent heterocyclic aromatic compound, consisting of a benzene ring fused to a thiophene ring.[1] This core structure is of significant interest in medicinal chemistry and drug development due to its versatile pharmacological properties.[2] Derivatives of benzothiophene have demonstrated a wide spectrum of biological activities, including roles as anticancer agents, kinase inhibitors, and anti-inflammatory molecules.[3][4] this compound, as a key derivative, serves as a crucial intermediate for the synthesis of more complex, biologically active compounds. This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, and applications, tailored for researchers and scientists in the field.

Physicochemical Properties

This compound is an ester derivative of 1-benzothiophene-3-carboxylic acid. While extensive database entries for the unsubstituted ethyl ester are sparse, its core properties can be reliably derived from its parent acid and related structures. The parent acid, 1-benzothiophene-3-carboxylic acid, has a molecular formula of C₉H₆O₂S and a molecular weight of 178.21 g/mol . Based on this, the properties of the ethyl ester are calculated and summarized below.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₀O₂S | Calculated |

| Molecular Weight | 206.26 g/mol | Calculated |

| IUPAC Name | This compound | - |

| Parent Compound | 1-Benzothiophene (Thianaphthene) | [1] |

| Appearance | Yellow Oil (typical for related esters) | [5] |

Synthesis Methodology: Palladium-Catalyzed Oxidative Cyclization

The synthesis of benzothiophene-3-carboxylic esters can be efficiently achieved through a palladium iodide-catalyzed oxidative cyclization, deprotection, and alkoxycarbonylation sequence. This modern approach offers high yields and is compatible with a variety of functional groups.[5] The causality behind this experimental choice lies in the efficiency of the palladium catalyst to facilitate an intramolecular S-cyclization followed by carbon monoxide insertion, which is a robust method for constructing the benzothiophene core and introducing the carboxylate group in a single operational sequence.[6]

General Experimental Protocol

The following protocol is adapted from the general procedure for the synthesis of benzo[b]thiophene-3-carboxylic esters as described by Bartoletti et al. (2022).[5] This self-validating system relies on the precise control of catalyst loading, pressure, and temperature to ensure reproducible and high-yield synthesis.

Step-by-Step Methodology:

-

Reactor Charging: In a 250 mL stainless-steel autoclave, add the starting substrate, a 2-(alkynyl)phenyl sulfide derivative (0.30 mmol), Palladium(II) iodide (PdI₂, 5.4 mg, 0.015 mmol, 5 mol%), and Potassium iodide (KI, 125 mg, 0.75 mmol, 2.5 equiv).

-

Solvent Addition: Add anhydrous ethanol (15 mL) to the autoclave. Ethanol acts as both the solvent and the nucleophile for the esterification step.

-

Pressurization: Seal the autoclave and, while stirring the mixture, pressurize it with carbon monoxide (CO) to 32 atm, followed by the addition of air to reach a total pressure of 40 atm.

-

Reaction: Heat the reaction mixture to 80 °C and maintain stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After 24 hours, cool the autoclave to room temperature, carefully degas it, and open it.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to yield the pure this compound derivative.

Synthesis Workflow Diagram

The diagram below illustrates the key steps in the palladium-catalyzed synthesis of this compound derivatives.

Caption: Palladium-catalyzed synthesis workflow.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Below is a summary of the expected data, with specific examples drawn from the closely related compound, ethyl 2-phenylbenzo[b]thiophene-3-carboxylate, as reported in the literature.[7]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic Protons: The protons on the benzothiophene ring system typically appear in the downfield region of the spectrum, usually between δ 7.0 and 8.5 ppm.[7] The exact chemical shifts and coupling constants depend on the substitution pattern. For a 3-carboxylate, the proton at the 2-position, if present, would appear as a singlet. The protons on the fused benzene ring will show characteristic doublet and multiplet patterns.

-

Ethyl Group Protons: The ethyl ester group gives two distinct signals: a quartet (q) around δ 4.1-4.4 ppm corresponding to the -OCH₂- protons, and a triplet (t) around δ 1.1-1.4 ppm for the -CH₃ protons, with a typical coupling constant (J) of ~7.1 Hz.[7]

Example Data (Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate): ¹H NMR (500 MHz, CDCl₃): δ 8.35 (d, J = 8.1 Hz, 1H), 7.81 (d, J = 8.1 Hz, 1H), 7.53–7.36 (m, 7H), 4.23 (q, J = 7.1 Hz, 2H), 1.12 (t, J = 7.1 Hz, 3H).[7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) shows a characteristic signal in the downfield region, typically around δ 163-165 ppm.[7]

-

Aromatic Carbons: The carbons of the benzothiophene ring system resonate between δ 120 and 155 ppm.[7]

-

Ethyl Group Carbons: The -OCH₂- carbon appears around δ 60-62 ppm, while the -CH₃ carbon is found in the upfield region, around δ 13-15 ppm.[7]

Example Data (Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate): ¹³C{¹H} NMR (125 MHz, CDCl₃): δ 164.0, 151.6, 138.59, 138.55, 134.2, 130.0, 128.8, 128.0, 125.4, 124.9, 124.6, 123.3, 121.7, 60.6, 13.8.[7]

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester is expected in the region of 1700-1725 cm⁻¹.[6]

-

C-O Stretch: The C-O single bond stretch of the ester will show a strong band in the 1200-1300 cm⁻¹ region.

-

Aromatic C-H Stretch: Absorptions for the aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak bands for the aromatic C=C bond stretching vibrations appear in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

In mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺. For this compound (C₁₁H₁₀O₂S), the expected m/z would be approximately 207.04. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which is critical for confirming the elemental composition.[7]

Applications in Drug Development

The benzothiophene core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets.[2] Derivatives of benzothiophene-3-carboxylic acid and its esters are key building blocks for compounds with significant therapeutic potential.

-

Kinase Inhibitors: Benzothiophene-3-carboxamides, synthesized from the corresponding esters, have been developed as highly potent inhibitors of Aurora kinases A and B, which are crucial regulators of cell division and are important targets in cancer therapy.[3]

-

Anticancer Agents: The benzothiophene-3-carboxylic acid 1,1-dioxide scaffold has been used to develop inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[8]

-

Broad Pharmacological Profile: The benzothiophene nucleus is present in several approved drugs, such as the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton, highlighting its clinical relevance.[1][2] The versatility of the 3-carboxylate position allows for straightforward chemical modification to explore structure-activity relationships and optimize compounds for various therapeutic targets.

Safety and Handling

-

General Precautions: Handle in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Hazards: The parent acid is known to cause skin and serious eye irritation. Similar properties should be assumed for the ethyl ester.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. The synthetic methods and characterization data presented here serve as a practical reference for its use in research and as a starting material for the development of novel therapeutic agents.

References

-

(National Center for Biotechnology Information)

-

(Matrix Scientific)

-

(PubChem)

-

(Chemspace)

-

(National Center for Biotechnology Information)

-

(ACS Publications)

-

(ChemSynthesis)

-

(Semantic Scholar)

-

(The Royal Society of Chemistry)

-

(ChemicalBook)

-

(American Chemical Society)

-

(Sigma-Aldrich)

-

(ReadCube)

-

(Wikipedia)

-

(Organic Chemistry Data)

-

(Minnesota State University Moorhead)

-

(PubMed)

-

(ChemicalBook)

-

(ResearchGate)

-

(PubChem)

-

(Thieme Connect)

-

(Royal Society of Chemistry)

-

(International Journal of Pharmaceutical Sciences)

-

(ChemicalBook)

Sources

- 1. Benzothiophene - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

Benzothiophene Carboxylates: Synthetic Evolution & Therapeutic Utility

An In-Depth Technical Guide for Drug Discovery Professionals[1]

Executive Summary

Benzothiophene-2-carboxylates represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and, more recently, as direct effectors in metabolic regulation (e.g., BCKDK inhibitors). This guide moves beyond basic textbook definitions to analyze the causality behind synthetic choices and the mechanistic dualities of these compounds in biological systems. We explore the evolution from low-yielding oxidative cyclizations to high-precision S_NAr condensations and detail the emerging role of these carboxylates as mitochondrial uncouplers.[1]

Part 1: The Scaffold & Synthetic Logic

The benzothiophene-2-carboxylate moiety is not merely a structural handle; it is an electronic anchor.[1] The carboxylate group at C-2 exerts a strong electron-withdrawing effect, stabilizing the thiophene ring against oxidation while providing a versatile electrophile for amide coupling or reduction.[1]

Decision Matrix: Selecting a Synthetic Route

In the field, the choice of synthesis is dictated by substituent sensitivity and scale.

Part 2: Historical vs. Modern Synthesis

The Classic Route: Oxidative Cyclization

Historically, the synthesis relied on the oxidative cyclization of o-mercaptocinnamic acids .[2]

-

Mechanism: Oxidation of the thiol to a sulfenyl halide or radical, followed by electrophilic attack on the double bond.

-

Limitation: This method often requires harsh oxidative conditions (e.g., iodine, chlorine) which are incompatible with sensitive functional groups found in modern drug candidates.

The Modern Standard: Base-Catalyzed S_NAr Condensation

The most robust method in current use involves the reaction of 2-halo- or 2-nitrobenzaldehydes/nitriles with alkyl thioglycolates.[1]

-

Why it works: It leverages the "soft" nucleophilicity of sulfur. The thioglycolate anion displaces the ortho-leaving group (F, Cl, or NO2) via Nucleophilic Aromatic Substitution (S_NAr), followed by an intramolecular aldol-type condensation (Thorpe-Ziegler if a nitrile is present) to close the ring.[1]

-

Advantage: High regioselectivity and mild basic conditions.[3]

Part 3: Detailed Experimental Protocol

Target: Methyl 3-amino-6-fluoro-benzothiophene-2-carboxylate Application: A versatile intermediate for fluorinated bioactive scaffolds.[1]

Protocol Design & Causality

This protocol utilizes 2,4-difluorobenzonitrile as the electrophile.

-

Choice of Leaving Group: Fluorine is selected over chlorine because the high electronegativity of F activates the ring for S_NAr attack at the ortho position, despite F being a poorer leaving group in S_N1/S_N2 contexts.

-

Solvent System: DMF is used to solvate the anionic intermediate, enhancing reaction rate.

Step-by-Step Methodology

| Step | Action | Critical Parameter / Observation |

| 1. Reagent Prep | Dissolve 2,4-difluorobenzonitrile (4.17g, 30 mmol) and methyl thioglycolate (2.7 mL, 30 mmol) in DMF (20 mL).[1] | Equimolar ratio prevents side-reactions.[1] |

| 2. Base Addition | Add KOH (4.12g, 75 mmol) slowly to the stirred solution. | Exothermic: Maintain temp < 30°C during addition to prevent polymerization. |

| 3. Cyclization | Heat the mixture to 75°C for 10 hours. | Monitor by TLC. The formation of the thiophene ring is the rate-limiting step. |

| 4. Quench | Pour the reaction mixture onto crushed ice (approx. 100g). | Rapid cooling precipitates the hydrophobic product immediately. |

| 5. Isolation | Filter the pale yellow solid, wash with cold water (3x 50mL). | Washing removes residual DMF and KOH. |

| 6. Purification | Recrystallize from ethanol or purify via column chromatography (Ethyl Acetate/Hexane).[1] | Yield: ~84% (Literature standard). |

Self-Validation Check:

-

IR: Look for primary amine doublets (~3430 cm⁻¹) and ester carbonyl (~1650 cm⁻¹).[1]

-

¹H NMR: Absence of the aldehyde proton (if using aldehyde) or appearance of the amino peak (if using nitrile).[1]

Part 4: Therapeutic Utility & Mechanism

While historically known as intermediates for SERMs (e.g., Raloxifene), benzothiophene-2-carboxylates have emerged as potent inhibitors of Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK) .[1][4]

Case Study: BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid)

BT2 is a specific inhibitor used to treat metabolic disorders where Branched-Chain Amino Acids (BCAAs) are elevated.[1][4][5]

Mechanistic Duality: Recent studies (2023-2024) have revealed that BT2 operates via two distinct mechanisms:[1]

-

Allosteric Inhibition: It binds to BCKDK, preventing the phosphorylation (inactivation) of the BCKDH complex, thereby promoting BCAA catabolism.

-

Mitochondrial Uncoupling: BT2 acts as a mild protonophore, reducing Reactive Oxygen Species (ROS) and de novo lipogenesis.[4][6] This uncoupling effect is crucial for its cardioprotective properties.

References

-

Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. (2024). Overview of structural diversity and synthetic strategies. Link

-

Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins. International Journal of Pharmaceutical Sciences Review and Research. (2014). Detailed protocol for the reaction of 2,4-difluorobenzonitrile with methyl thioglycolate. Link

-

The BCKDK inhibitor BT2 is a chemical uncoupler. Journal of Biological Chemistry. (2024). Identifies the mitochondrial uncoupling mechanism of benzothiophene carboxylates. Link

-

Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry. (2014).[1] Discovery of BT2 and its binding mode. Link

-

Fiesselmann Thiophene Synthesis. Wikipedia/Organic Chemistry Portal. (2024). Background on the base-catalyzed condensation mechanism utilized in benzothiophene synthesis. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. The BCKDK inhibitor BT2 is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis [escholarship.org]

Solubility Profile & Physicochemical Characterization: Ethyl 1-benzothiophene-3-carboxylate

The following technical guide details the solubility profile, physicochemical characterization, and experimental protocols for Ethyl 1-benzothiophene-3-carboxylate .

Technical Guide | Version 1.0 [1][2]

Executive Summary

This compound (CAS: 18450-42-5) is a lipophilic heterocyclic ester commonly utilized as a scaffold in medicinal chemistry (e.g., for RhoA/ROCK pathway inhibitors) and as an intermediate in organic synthesis.[1][2]

Its solubility profile is dominated by its fused bicyclic aromatic core and the ethyl ester moiety, rendering it highly soluble in non-polar and polar aprotic organic solvents while being practically insoluble in water .[3] Effective handling requires specific solvent systems for synthesis, purification (typically chromatography over recrystallization due to its tendency to oil out), and biological formulation.[3]

Physicochemical Identity

Understanding the fundamental properties is a prerequisite for predicting solubility behavior.

| Property | Value / Description | Source/Note |

| Chemical Name | This compound | IUPAC |

| CAS Number | 18450-42-5 | |

| Molecular Formula | C₁₁H₁₀O₂S | |

| Molecular Weight | 206.26 g/mol | |

| Physical State | Viscous Yellow Oil or Low-Melting Solid | Dependent on purity; tends to supercool.[1][2][4][5] |

| Lipophilicity (LogP) | ~3.9 – 4.2 (Predicted) | High lipophilicity drives organic solubility.[3] |

| H-Bond Donors | 0 | Aprotic |

| H-Bond Acceptors | 2 | Ester oxygens |

Solubility Profile

Solvent Compatibility Matrix

The following data represents a consensus profile derived from structural analogs (e.g., ethyl 2-phenylbenzo[b]thiophene-3-carboxylate) and standard solubility parameters for lipophilic esters.

| Solvent Class | Representative Solvents | Solubility Status | Operational Note |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Preferred for extraction and transfer.[1][2] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Used for biological stock solutions.[3] |

| Esters/Ketones | Ethyl Acetate, Acetone | High (>50 mg/mL) | Excellent for chromatography mobile phases.[3] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Heat dependent) | Good for recrystallization (if solid) or as co-solvents.[3] |

| Ethers | THF, Diethyl Ether, MTBE | High | Compatible reaction solvents.[3] |

| Hydrocarbons | Hexanes, Heptane, Toluene | Moderate to High | Toluene is excellent; Hexanes often used as anti-solvent.[3] |

| Aqueous | Water, PBS (pH 7.[3]4) | Insoluble (<0.01 mg/mL) | Requires surfactant/co-solvent for bio-assay.[3] |

Thermodynamic Behavior

-

Enthalpy of Dissolution: Dissolution in alcohols is likely endothermic (requires heat), facilitating purification via cooling.[3]

-

"Oiling Out" Phenomenon: Due to its low melting point and high lipophilicity, this compound frequently separates as an oil rather than a crystal from saturated alcoholic or hydrocarbon solutions.[3]

Experimental Protocols (Self-Validating Systems)

Protocol A: Visual Equilibrium Solubility Determination

Use this protocol to generate precise quantitative data for your specific batch.[2]

Reagents: HPLC-grade solvents, this compound (Test Article - TA). Equipment: Scintillation vials, orbital shaker, HPLC or UV-Vis spectrophotometer.

-

Preparation: Place 10 mg of TA into a 4 mL glass vial.

-

Solvent Addition: Add 100 µL of the target solvent.

-

Observation:

-

Clear Solution: Solubility > 100 mg/mL. Stop.

-

Undissolved Solid/Oil: Continue.

-

-

Incremental Addition: Add solvent in 100 µL increments, vortexing for 1 min between additions, until dissolution is complete or volume reaches 2 mL (Solubility < 5 mg/mL).

-

Equilibration (for Saturation): If undissolved material remains, shake for 24 hours at 25°C. Filter supernatant (0.45 µm PTFE).

-

Quantification: Dilute filtrate 100x with Acetonitrile and analyze via HPLC (UV detection @ 254 nm).

Protocol B: Purification via Column Chromatography

Since the compound is often an oil, recrystallization is difficult.[3] Chromatography is the standard purification method.[3]

-

Stationary Phase: Silica Gel 60 (70–230 mesh).[3]

-

Mobile Phase: Hexane : Ethyl Acetate gradient.

-

Start: 100:0 Hexane (Equilibration).[3]

-

Elution: 95:5 → 90:10 Hexane:EtOAc.

-

-

Loading: Dissolve crude oil in minimum DCM (approx. 1 mL per gram) and load onto the column.

-

Detection: Monitor fractions via TLC (UV 254 nm). The ester typically has an R_f of ~0.4–0.5 in 90:10 Hexane:EtOAc.

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Synthesis, Purification, or Analysis).[3]

Caption: Decision matrix for solvent selection based on operational intent. Note the preference for chromatography due to the compound's tendency to form oils.[3]

Figure 2: Solubility Determination Workflow

A logical flow for the "Visual Equilibrium Method" described in Protocol A.

Caption: Step-by-step logic for determining the solubility limit of the target compound.

Implications for Drug Development[6]

-

Bioavailability: The calculated LogP (~4.0) suggests high permeability but solubility-limited absorption (BCS Class II).[2]

-

Formulation: Early-stage formulations should avoid simple aqueous buffers. Recommended vehicles include:

-

False Positives in Screening: Ensure DMSO stock concentrations do not crash out upon dilution into assay media, which can lead to non-specific binding or light scattering artifacts.[3]

References

-

PubChem. (2025).[3][5] Ethyl 2-amino-1-benzothiophene-3-carboxylate (Derivative Data). National Library of Medicine.

-

Scifinder/ChemicalBook. (2025).[3] Ethyl thiophene-3-carboxylate Properties.

-

Rossi, R., et al. (2022).[3] Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. The Journal of Organic Chemistry. [2][3]

-

Hansen, C. M. (2007).[3] Hansen Solubility Parameters: A User's Handbook. CRC Press. (General reference for solubility parameter prediction).

-

Lipinski, C. A. (2001).[3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

Sources

- 1. americanelements.com [americanelements.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 2,5-dimethyl-1-benzothiophene-3-carboxylate | C13H14O2S | CID 126592569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-amino-1-benzothiophene-3-carboxylate | C11H11NO2S | CID 699464 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 1-benzothiophene-3-carboxylate from 2-(methylthio)phenylacetylenes

Abstract & Scope

This application note details the synthesis of Ethyl 1-benzothiophene-3-carboxylate , a critical pharmacophore in estrogen receptor modulators (e.g., Raloxifene) and leukotriene inhibitors. While traditional methods rely on the cyclization of pre-functionalized propiolates, this guide prioritizes a more atom-economical, Palladium-Catalyzed Oxidative Carbonylation route. This method allows for the direct conversion of simple 2-(methylthio)phenylacetylenes into the target ester using carbon monoxide (CO) and ethanol, utilizing air as a green oxidant.

A secondary protocol—Electrophilic Iodocyclization —is provided as a robust alternative for laboratories lacking high-pressure carbonylation infrastructure, utilizing ethyl 3-(2-(methylthio)phenyl)propiolate as the precursor.

Strategic Analysis: Pathway Selection

The synthesis of 3-carboxy-benzothiophenes from o-alkynylthioanisoles presents two distinct mechanistic strategies. The choice of pathway depends on the available starting material and equipment capabilities.

Route A: Pd-Catalyzed Oxidative Carbonylation (Primary Recommendation)

-

Mechanism: Intramolecular nucleophilic attack of sulfur on the alkyne activated by Pd(II), followed by CO insertion and alcoholysis.

-

Advantages: Direct introduction of the ester moiety; uses simple terminal alkynes; high atom economy.

-

Reagents:

,

Route B: Electrophilic Cyclization (Alternative)

-

Mechanism: Activation of the alkyne by an electrophile (

or -

Advantages: No high-pressure CO required; highly predictable regioselectivity.

-

Limitation: Requires the alkyne to already bear the ester group (propiolate derivative).

Decision Matrix & Workflow

Figure 1: Decision tree for selecting the optimal synthetic pathway based on lab capabilities.

Protocol 1: Pd-Catalyzed Oxidative Carbonylation (Gold Standard)

This protocol is based on the catalytic system developed by Gabriele et al., utilizing

Reaction Mechanism

The reaction proceeds via a cascade:

-

Activation:

coordinates to the alkyne. -

Cyclization: The sulfur atom attacks the activated alkyne (5-exo-dig), forming a vinyl-palladium intermediate and expelling the methyl group (likely via nucleophilic attack by iodide).

-

Insertion: Carbon monoxide inserts into the Pd-C bond.

-

Termination: Ethanol attacks the acyl-palladium species to form the ester, regenerating Pd(0), which is re-oxidized to Pd(II) by

.

Figure 2: Mechanistic pathway of the Pd-catalyzed oxidative carbonylation.

Experimental Procedure

Reagents:

-

2-(methylthio)phenylacetylene (1.0 equiv)

-

Palladium(II) iodide (

) (1–2 mol %) -

Potassium Iodide (

) (10 equiv) -

Ethanol (anhydrous, solvent and reactant)

-

Gases: Carbon Monoxide (CO), Synthetic Air (

)

Step-by-Step Protocol:

-

Preparation: In a stainless steel autoclave equipped with a glass liner and magnetic stir bar, dissolve 2-(methylthio)phenylacetylene (2.0 mmol) in anhydrous Ethanol (20 mL).

-

Catalyst Addition: Add

(7.2 mg, 0.02 mmol, 1 mol%) and -

Pressurization:

-

Purge the autoclave with CO three times.

-

Pressurize with CO to 16 atm (approx. 240 psi).

-

Pressurize further with Air to reach a total pressure of 20 atm (approx. 300 psi). Safety Note: Ensure the CO/Air mixture is below the explosive limit; the high ratio of CO to

typically ensures safety, but blast shields are mandatory.

-

-

Reaction: Heat the autoclave to 100 °C and stir vigorously (800 rpm) for 24 hours.

-

Work-up:

-

Cool the vessel to room temperature and carefully vent the gases in a fume hood (CO hazard).

-

Dilute the reaction mixture with dichloromethane (

) and wash with water to remove salts ( -

Dry the organic layer over

, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 95:5).

Expected Yield: 75–85% Appearance: Colorless to pale yellow solid.

Protocol 2: Electrophilic Iodocyclization (Alternative)

For laboratories without high-pressure reactors, this route converts the propiolate ester derivative. Note that this method introduces an iodine atom at the 2-position, which must be removed if the target is the 2-unsubstituted 3-carboxylate.

Precursor Synthesis

Transform 2-(methylthio)phenylacetylene into Ethyl 3-(2-(methylthio)phenyl)propiolate :

-

Dissolve alkyne in THF at -78°C.

-

Add

-BuLi (1.1 equiv). Stir for 30 min. -

Add Ethyl Chloroformate (

, 1.2 equiv). Warm to RT. -

Isolate the ester product.

Cyclization Procedure

Reagents:

-

Ethyl 3-(2-(methylthio)phenyl)propiolate (1.0 equiv)

-

Molecular Iodine (

) (2.0 equiv) -

Dichloromethane (

)

Step-by-Step Protocol:

-

Reaction: Dissolve the propiolate precursor (1.0 mmol) in DCM (10 mL).

-

Addition: Add molecular iodine (508 mg, 2.0 mmol) in one portion.

-

Stirring: Stir at room temperature for 1–4 hours. Monitor by TLC.[2] The reaction is driven by the formation of the iodonium bridge and subsequent attack by sulfur.

-

Quench: Wash the mixture with saturated aqueous

(sodium thiosulfate) to remove excess iodine. -

Isolation: Extract with DCM, dry, and concentrate.

-

Intermediate Product: Ethyl 2-iodo-1-benzothiophene-3-carboxylate.

-

-

Deiodination (Optional):

-

Dissolve the intermediate in Ethanol/EtOAc.

-

Add 10% Pd/C (10 wt%) and stir under

balloon (1 atm) with -

Filter through Celite and concentrate to yield the final target.

-

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Route A (Carbonylation) | Route B (Iodocyclization) | Impact |

| Solvent | Ethanol (Anhydrous) | DCM or CHCl3 | In Route A, water inhibits ester formation. In Route B, polarity affects iodonium stability. |

| Temperature | 80–100 °C | 20–25 °C | Route A requires heat for CO insertion. Route B is fast at RT; heat causes degradation. |

| Stoichiometry | KI (10–100 equiv) | High [I-] in Route A is critical for demethylation (S_N2 attack on Me-S+). | |

| Pressure | 20 atm (CO/Air) | Ambient | Route A fails below 10 atm due to poor gas solubility. |

Troubleshooting Guide

-

Problem (Route A): Low conversion.

-

Solution: Check

quality. Ensure the autoclave stirring is vigorous to maximize gas-liquid mass transfer. Increase Pressure.

-

-

Problem (Route A): Formation of amide byproducts.

-

Solution: Ensure no amines are present. Use pure Ethanol.

-

-

Problem (Route B): Incomplete demethylation (trapped sulfonium intermediate).

-

Solution: Extend reaction time or gently warm (40°C). Ensure excess

is present to drive the equilibrium.

-

References

-

Gabriele, B., Mancuso, R., Salerno, G., & Veltri, L. (2011). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 76(20), 8277–8284. [Link]

-

Larock, R. C., & Yue, D. (2002).[3] Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes. The Journal of Organic Chemistry, 67(6), 1905–1909. [Link]

-

Larock, R. C. (2006).[4] Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Journal of Organic Chemistry (Review). [Link]

-

Chinchilla, R., & Nájera, C. (2014). Chemicals from Alkynes with Palladium Catalysts. Chemical Reviews, 114(3), 1783–1826. [Link]

Sources

- 1. Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Efficient One-Pot Synthesis of Ethyl 1-Benzothiophene-3-carboxylate

Abstract: This document provides a detailed guide for the one-pot synthesis of Ethyl 1-benzothiophene-3-carboxylate, a key scaffold in medicinal chemistry. We explore and contrast two primary, efficient, one-pot methodologies: a Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation and a modern Aryne-Mediated Annulation. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, comparative data, and validated, step-by-step protocols to facilitate the synthesis of this important heterocyclic compound.

Introduction: The Significance of the Benzothiophene Core

The benzothiophene scaffold is a privileged heterocyclic structure found at the core of numerous pharmacologically active compounds.[1] Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal building block in drug design. Molecules incorporating the benzothiophene nucleus are utilized in treatments for cancer and fungal infections, and are key components in drugs like Raloxifene, a selective estrogen receptor modulator (SERM), and the antifungal agent Sertaconazole.[2][3] this compound, specifically, serves as a crucial intermediate for the functionalization at the C3-position, a common strategy in the development of novel therapeutic agents.[2]

Traditional multi-step syntheses for this compound are often plagued by issues of low overall yield, high cost, and significant solvent waste. One-pot, or tandem, reactions circumvent these challenges by combining multiple reaction steps into a single, uninterrupted sequence. This approach enhances efficiency, reduces purification steps, and improves the overall atom economy, making it a highly desirable strategy in both academic and industrial research settings.[4] This application note details two robust one-pot methods for synthesizing this compound.

Methodology 1: Palladium-Catalyzed Oxidative Cyclization & Alkoxycarbonylation

This method provides a powerful and direct route to the target molecule from readily available 2-(methylthio)phenylacetylenes. The reaction proceeds via a sophisticated palladium-catalyzed cascade that involves an oxidative cyclization, deprotection of the methylthio group, and subsequent alkoxycarbonylation in a single operation.[5][6]

Mechanistic Rationale

The choice of a Palladium(II) iodide catalyst in conjunction with potassium iodide is critical. This system is highly effective for the oxidative carbonylation of substrates containing sulfur.[5] The reaction is typically performed under an atmosphere of carbon monoxide and air, where CO serves as the C1 building block for the carboxylate group and air acts as the terminal oxidant to regenerate the active Pd(II) catalyst. The alcohol (in this case, ethanol) functions as both the solvent and the nucleophile for the ester formation.

The proposed catalytic cycle begins with the coordination of the palladium catalyst to the alkyne. This is followed by an intramolecular nucleophilic attack of the sulfur atom onto the activated alkyne, leading to a vinylpalladium intermediate. Reductive elimination, dealkylation, and subsequent oxidative addition and carbon monoxide insertion lead to the formation of the acyl-palladium species, which is then attacked by ethanol to yield the final ester product and regenerate the catalyst.

Detailed Experimental Protocol

Materials and Reagents:

-

2-(Phenylethynyl)thioanisole (Substrate 1a)

-

Palladium(II) iodide (PdI₂)

-

Potassium iodide (KI)

-

Ethanol (Anhydrous)

-

Carbon Monoxide (CO) gas

-

Pressurized air source

-

Stainless-steel autoclave

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reactor Setup: A 250 mL stainless-steel autoclave is charged with PdI₂ (5 mol%), KI (2.5 equivalents), and the 2-(phenylethynyl)thioanisole substrate (1.0 equivalent).[5]

-

Solvent Addition: Anhydrous ethanol is added to the autoclave to achieve a substrate concentration of approximately 0.02 mmol/mL.[6]

-

Pressurization: The autoclave is sealed. While stirring the mixture, it is first pressurized with carbon monoxide to 32 atm, and then the total pressure is brought to 40 atm with compressed air.

-

Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously for 24-36 hours. The progress can be monitored by taking aliquots (after safely depressurizing) and analyzing via TLC or GC-MS.[5]

-

Work-up: After cooling the reactor to room temperature, it is carefully depressurized. The solvent is removed under reduced pressure.

-

Purification: The crude residue is redissolved in dichloromethane, washed with water and brine, and dried over anhydrous Na₂SO₄. The final product, Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate, is purified by column chromatography on silica gel.

Safety Precautions:

-

This reaction must be conducted in a well-ventilated fume hood due to the use of carbon monoxide, a toxic gas.

-

The use of a high-pressure autoclave requires proper training and safety shielding.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Methodology 2: Aryne-Mediated Annulation

This cutting-edge, one-pot method utilizes the highly reactive aryne intermediate to construct the benzothiophene ring system. It offers a transition-metal-free alternative and demonstrates excellent functional group tolerance. The synthesis proceeds by reacting an o-silylaryl triflate (an aryne precursor) with an alkynyl sulfide.[7][8]

Mechanistic Rationale

The reaction is initiated by a fluoride source, typically cesium fluoride (CsF), which abstracts the silyl group from the o-silylaryl triflate, leading to the elimination of the triflate group and the in-situ generation of a benzyne intermediate. The sulfur atom of the alkynyl sulfide then acts as a nucleophile, attacking one of the triple bond carbons of the aryne. This is followed by a rapid intramolecular cyclization where the carbanion attacks the adjacent carbon of the original alkyne. A final protonation step, often from trace water or the solvent, yields the 3-substituted benzothiophene product.[8]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective Friedel-Crafts Acylation of Benzothiophene

Topic: Friedel-Crafts Acylation of Benzothiophene for Synthesis Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Abstract

The Friedel-Crafts (F-C) acylation of benzothiophene is a pivotal C-C bond-forming reaction in the synthesis of pharmacophores, including the Selective Estrogen Receptor Modulator (SERM) Raloxifene and 5-lipoxygenase inhibitor Zileuton. Unlike its monocyclic analogue thiophene, which favors C2-substitution, benzothiophene exhibits a strong intrinsic preference for C3-acylation. This guide delineates the mechanistic drivers of this regioselectivity, provides a validated protocol for the synthesis of 3-acetylbenzothiophene, and analyzes industrial scale-up parameters including catalyst selection and green chemistry alternatives.

Mechanistic Insight: The C3-Regioselectivity Imperative

The Selectivity Paradox

Synthetic chemists transitioning from thiophene to benzothiophene chemistry often misjudge regioselectivity. While thiophene undergoes electrophilic aromatic substitution (EAS) at C2 (

The Causality: The regiochemical outcome is dictated by the stability of the intermediate sigma complex (Wheland intermediate).[1]

-

C3 Attack: The positive charge is delocalized over the sulfur atom and the C2 carbon. Crucially, the benzene ring retains its aromatic sextet throughout the transition state.

-

C2 Attack: The resonance hybrid requires delocalization of the positive charge into the benzene ring to be effectively stabilized, which disrupts the benzene aromaticity. This imposes a significantly higher activation energy barrier (

).

Mechanistic Visualization

The following diagram illustrates the resonance stability difference between the C2 and C3 pathways.

Figure 1: Mechanistic bifurcation showing the preservation of benzenoid aromaticity during C3-attack, driving regioselectivity.

Critical Parameter Optimization

Success in F-C acylation relies heavily on the Lewis Acid (LA) catalyst and solvent choice. The reaction is not catalytic in the traditional sense; the product ketone complexes with the LA, requiring stoichiometric quantities (typically >1.1 equivalents).

Catalyst Performance Matrix

| Catalyst | Stoichiometry | Reactivity Profile | Selectivity (C3:C2) | Application Context |

| 1.1 - 1.5 eq | High. Standard for unactivated substrates. Vigorous exotherm. | > 95:5 | General purpose, industrial standard (e.g., Raloxifene). | |

| 1.1 - 1.2 eq | Moderate. Milder than | > 98:2 | Substrates with sensitive functional groups.[2][3] | |

| 1.0 - 1.2 eq | High. Excellent for intramolecular cyclizations. | High | Synthesis of fused ring systems (e.g., indanones). | |

| Zeolite H- | Catalytic | Low/Moderate. Requires activation ( | High | Green chemistry; best for activated substrates or anhydrides. |

Solvent Effects[5]

-

Dichloromethane (DCM): Standard solvent. Good solubility for reactants, but the

-acyl complex often forms a separate oily phase ("Red Oil"), requiring vigorous stirring to ensure mass transfer. -

1,2-Dichloroethane (EDC): Higher boiling point (

) allows for reflux if the substrate is deactivated. -

Nitrobenzene: Dissolves the

complex, creating a homogeneous system. However, high boiling point makes workup difficult. Not recommended for initial screening.

Protocol: Synthesis of 3-Acetylbenzothiophene

This protocol utilizes

Materials

-

Benzothiophene (1.0 eq)

-

Acetyl Chloride (1.2 eq)

-

Aluminum Chloride (

), anhydrous powder (1.3 eq) -

Dichloromethane (DCM), anhydrous

-

1M HCl (for quenching)

Experimental Workflow

Step 1: Acylium Complex Formation (Per-activation)

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Charge the flask with

(1.3 eq) and DCM (5 mL/mmol substrate). -

Cool the suspension to

using an ice bath. -

Add Acetyl Chloride (1.2 eq) dropwise.

-

Observation: The suspension will clarify as the acylium-aluminate complex forms.

-

Step 2: Substrate Addition

-

Dissolve Benzothiophene (1.0 eq) in a minimal amount of DCM.

-

Add the benzothiophene solution dropwise to the acylium complex at

.-

Critical Control: Do not allow temperature to exceed

. Higher temperatures during addition promote polymerization.

-

-

Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check by TLC (Hexane/EtOAc 9:1). Product is typically less polar than starting material but more polar than non-polar impurities.

-

Step 3: Quenching & Isolation

-

Cool the reaction mixture to

. -

Slowly pour the reaction mixture into a beaker containing ice and 1M HCl. Caution: Vigorous evolution of HCl gas.

-

Separate the organic layer.[5] Extract the aqueous layer with DCM (

). -

Wash combined organics with sat.

(to remove acid traces) and Brine. -

Dry over

, filter, and concentrate in vacuo. -

Purification: Recrystallization from MeOH or column chromatography (Silica, Hexane/EtOAc gradient).

Protocol Visualization

Figure 2: Step-by-step workflow for the AlCl3-mediated acylation.

Industrial Case Study: Raloxifene Intermediate

The synthesis of Raloxifene (Evista®) highlights the scalability of this chemistry. The key step involves the acylation of a 6-substituted benzothiophene.[6][7]

-

Substrate: 6-methylsulfonyloxy-2-(4-methylsulfonyloxy)phenyl]benzothiophene.[7][8]

-

Conditions:

, DCM/EDC,

Technical Insight:

In this complex API synthesis, the presence of the phenyl group at C2 blocks that position, forcing substitution to C3. However, even without the C2-substituent, the C3 position is electronically favored. The presence of the sulfonyloxy group at C6 (electron-withdrawing) deactivates the ring slightly, requiring the robust Lewis acidity of

Green Chemistry Alternatives

For laboratories prioritizing sustainability or dealing with acid-sensitive substrates, Zeolite catalysis offers a heterogeneous alternative.

Protocol (Zeolite H-Beta):

-